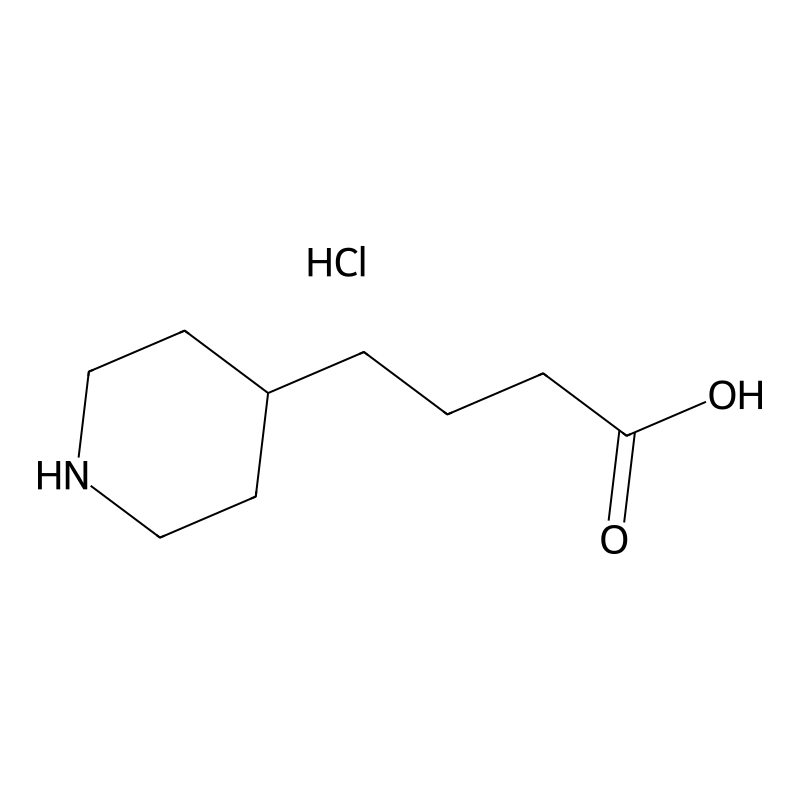

4-(Piperidin-4-yl)butanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Piperidin-4-yl)butanoic acid hydrochloride is a synthetic molecule, meaning it is not naturally occurring. Researchers can synthesize this compound through various chemical reactions, and the specific method used can impact its properties and purity. Studies have described different synthetic approaches for this molecule, allowing researchers to choose the most suitable method for their specific needs [, ].

Applications in Biological Research:

This compound has been explored for its potential applications in various areas of biological research. Here are some examples:

- Enzyme Inhibition: Studies suggest that 4-(Piperidin-4-yl)butanoic acid hydrochloride may act as an inhibitor for certain enzymes. For instance, research has investigated its potential to inhibit enzymes involved in the breakdown of neurotransmitters in the brain, raising interest in its potential role in neurological disorders [].

- Ligand Design: This molecule can be used as a building block in the design of ligands, which are molecules that can bind to specific targets like receptors or enzymes. By modifying the structure of 4-(Piperidin-4-yl)butanoic acid hydrochloride, researchers can create new ligands with desired properties for drug discovery or other research applications [].

- Cellular Studies: The compound has also been used in cell culture experiments to study its effects on various cellular processes. For example, studies have investigated its potential impact on cell growth, differentiation, and survival [].

4-(Piperidin-4-yl)butanoic acid hydrochloride, with the chemical formula and a molecular weight of approximately 207.7 g/mol, is a derivative of piperidine and butanoic acid. This compound features a piperidine ring attached to a butanoic acid moiety, making it a significant structure in medicinal chemistry. The hydrochloride form enhances its solubility in water, which is beneficial for various biological applications. The compound is primarily utilized in biochemical research, particularly in proteomics and neuropharmacology studies .

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Amide Formation: The carboxylic acid group can react with amines to form amides, which may be relevant in drug design.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of piperidine derivatives.

These reactions are crucial for synthesizing analogs and derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

4-(Piperidin-4-yl)butanoic acid hydrochloride has been studied for its potential biological effects, particularly in relation to the central nervous system. Its structural similarity to other piperidine compounds suggests possible interactions with neurotransmitter systems. Research indicates that it may act as a modulator of neurotransmission, potentially influencing pathways involved in mood regulation and cognition .

In vitro studies have shown that this compound could exhibit activity against certain neurological disorders, although further research is necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride generally involves several steps:

- Synthesis of Piperidine Derivatives: Starting from commercially available piperidine, various synthetic routes can yield substituted piperidines.

- Formation of Butanoic Acid Moiety: The butanoic acid part can be synthesized through alkylation reactions or by using appropriate carboxylic acid derivatives.

- Hydrochloride Salt Formation: The final step involves reacting the free base form of 4-(Piperidin-4-yl)butanoic acid with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the introduction of specific functional groups that may enhance biological activity or alter pharmacokinetic properties .

4-(Piperidin-4-yl)butanoic acid hydrochloride finds applications primarily in:

- Biochemical Research: Used as a biochemical tool in proteomics research to study protein interactions and functions.

- Drug Development: Investigated as a potential lead compound for developing treatments for neurological disorders due to its structural properties.

- Pharmacological Studies: Explored for its effects on neurotransmitter systems, making it relevant in neuropharmacology .

Research on interaction studies involving 4-(Piperidin-4-yl)butanoic acid hydrochloride has focused on its binding affinities with various receptors in the central nervous system. Preliminary studies suggest that it may interact with GABAergic systems, which are crucial for inhibitory neurotransmission. These interactions could provide insights into its potential therapeutic effects and side effects when used as a pharmacological agent .

Several compounds share structural similarities with 4-(Piperidin-4-yl)butanoic acid hydrochloride, including:

| Compound Name | Structure Type | Notable Uses |

|---|---|---|

| 4-Piperidinobutyric Acid | Piperidine derivative | Neuropharmacology research |

| 1-(4-Piperidinyl)-1-butanone | Ketone derivative | Potential analgesics |

| 3-Piperidinopropionic Acid | Piperidine derivative | Investigated for cognitive enhancement |

| N-Methylpiperidine | Alkylated piperidine | Used as a solvent and reagent |

Uniqueness: 4-(Piperidin-4-yl)butanoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a butanoic acid structure, which may confer distinct biological activities compared to other similar compounds. Its application in proteomics also sets it apart from others that primarily serve as solvents or reagents .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant